ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate
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Overview
Description
Ethyl (cyanomethyl)(p-tolyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a cyanomethyl group, and a p-tolyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (cyanomethyl)(p-tolyl)carbamate typically involves the reaction of p-tolyl isocyanate with ethyl cyanoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
[ \text{p-Tolyl isocyanate} + \text{Ethyl cyanoacetate} \rightarrow \text{Ethyl (cyanomethyl)(p-tolyl)carbamate} ]
Industrial Production Methods
Industrial production of ethyl (cyanomethyl)(p-tolyl)carbamate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (cyanomethyl)(p-tolyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (cyanomethyl)(p-tolyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (cyanomethyl)(p-tolyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (cyanomethyl)(p-tolyl)carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.
Phenyl carbamate: Studied for its potential biological activity and use in the synthesis of complex organic molecules.
Ethyl (cyanomethyl)(p-tolyl)carbamate is unique due to the presence of the cyanomethyl and p-tolyl groups, which confer specific chemical and biological properties that distinguish it from other carbamates.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)14(9-8-13)11-6-4-10(2)5-7-11/h4-7H,3,9H2,1-2H3 |
InChI Key |
NSQHSHSXONHQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC#N)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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